

Application Note: Large-Scale Synthesis of 4-Chloro-2-hydroxynicotinic Acid

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Compound of Interest

Compound Name: 4-Chloro-2-hydroxynicotinic acid

CAS No.: 605661-82-3

Cat. No.: B1592073

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Executive Summary

The synthesis of **4-Chloro-2-hydroxynicotinic acid** presents a classic regioselectivity challenge on the pyridine ring.[1] The target molecule requires the retention of a chlorine atom at the C4 position while establishing a hydroxyl (tautomeric 2-pyridone) moiety at the C2 position.

This guide details a two-step scalable process starting from the commercially available 2,4-dihydroxynicotinic acid.[1] The route utilizes a "Chlorination-Selective Hydrolysis" strategy, which is superior to direct chlorination methods in terms of yield and purity profiles on a kilogram scale.[1]

Key Process Features

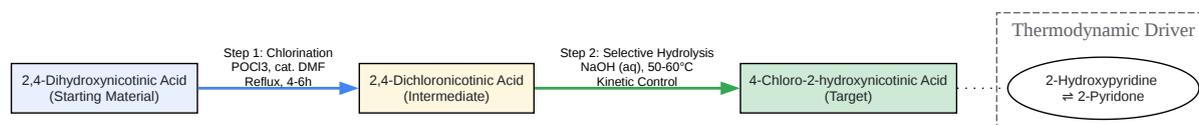
- Scalability: Designed for 10L to 100L reactor trains.
- Selectivity: Exploits the thermodynamic stability of the 2-pyridone tautomer to achieve >95% regioselectivity during hydrolysis.
- Safety: Includes critical controls for the exothermic quenching of phosphorus oxychloride ().

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the differential reactivity of the C2 and C4 positions on the pyridine ring.

- Precursor: 2,4-Dichloronicotinic acid. The C2 and C4 chlorines have distinct electrophilic characters.
- Differentiation: While C4 is typically more reactive towards nitrogen nucleophiles (S_NAr), the C2 position is highly susceptible to hydrolytic displacement under basic conditions. This is driven by the irreversible formation of the stable 2-pyridone tautomer.
- Starting Material: 2,4-Dihydroxynicotinic acid, a cost-effective commodity chemical.[1]

Reaction Pathway Visualization



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Figure 1: Synthetic pathway exploiting the thermodynamic stability of the 2-pyridone tautomer.

Detailed Experimental Protocol

Step 1: Synthesis of 2,4-Dichloronicotinic Acid

Reaction Type: Deoxychlorination Scale: 1.0 kg Input[1]

Reagents & Equipment[2][3]

- Reactor: 10L Glass-lined or Hastelloy reactor (Glass is acceptable if anhydrous).
- 2,4-Dihydroxynicotinic acid: 1.0 kg (6.45 mol)[1]

- Phosphorus Oxychloride (): 5.0 L (Excess, acts as solvent)
- N,N-Dimethylformamide (DMF): 50 mL (Catalyst)[1]
- Quenching Media: Crushed ice (15 kg)

Procedure

- Charging: Purge reactor with [ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">](#)
• Charge 2,4-dihydroxynicotinic acid (1.0 kg) and (5.0 L).
- Catalyst Addition: Add DMF (50 mL) slowly. Caution: Vilsmeier-Haack reagent formation is exothermic.[1]
- Reaction: Heat the slurry slowly to reflux (105-110°C).
 - Observation: The slurry will dissolve into a dark solution as the reaction proceeds. Off-gassing of HCl is significant; ensure scrubber is active.[1]
- Monitoring: Hold at reflux for 4–6 hours. Monitor by HPLC (aliquot quenched in MeOH). Target: <2% Starting Material.
- Concentration: Distill off excess under reduced pressure (vacuum) to minimum stirrable volume. Recycle if possible.
- Quenching (CRITICAL SAFETY STEP):
 - Prepare a separate vessel with 15 kg crushed ice/water.
 - Slowly pour the concentrated reaction mass onto the ice with vigorous stirring.

- Control: Maintain temperature $<20^{\circ}\text{C}$. The hydrolysis of residual is violently exothermic.
- Isolation: The product, 2,4-dichloronicotinic acid, precipitates as a beige solid.[1]
- Filtration: Filter the solid and wash with cold water (3 x 2L) to remove phosphoric acid residues.
- Drying: Dry in a vacuum oven at 45°C .
 - Expected Yield: ~ 1.1 kg (85-90%)
 - Purity: $>95\%$ (HPLC).

Step 2: Selective Hydrolysis to 4-Chloro-2-hydroxynicotinic Acid

Reaction Type: Nucleophilic Aromatic Substitution (Hydrolysis) Scale: 1.0 kg Input (from Step 1)[1]

Reagents

- 2,4-Dichloronicotinic acid: 1.0 kg (5.21 mol)[1]
- Sodium Hydroxide (NaOH): 2.5 M aqueous solution (approx. 6.0 L, ~ 3 eq)
- Hydrochloric Acid (HCl): 6N solution for acidification.

Procedure

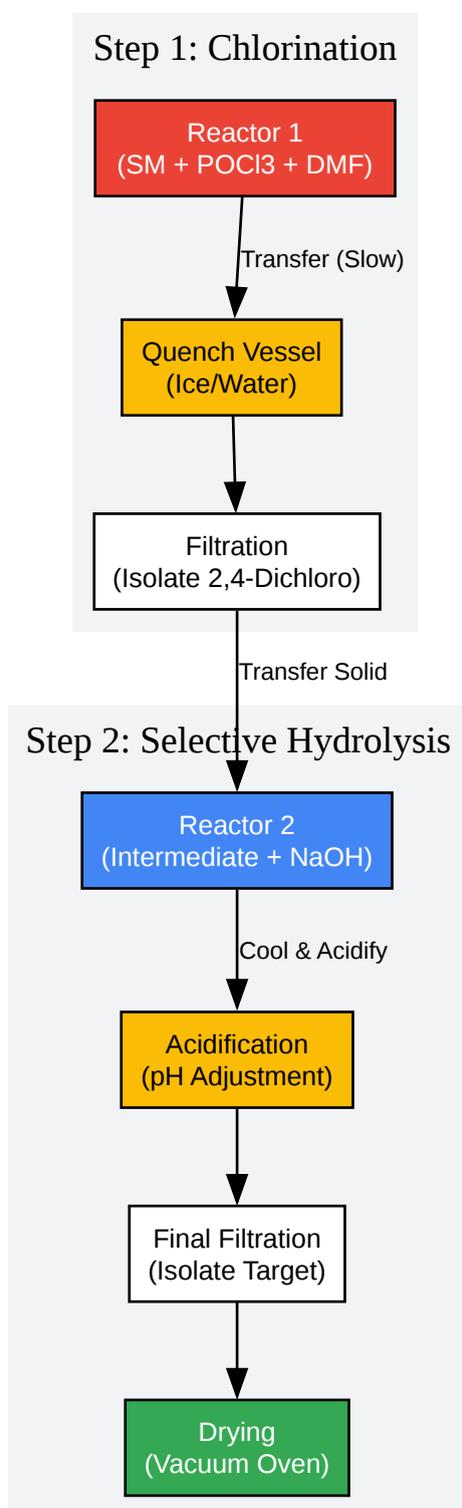
- Dissolution: Charge 2,4-dichloronicotinic acid (1.0 kg) into the reactor.
- Base Addition: Add 2.5 M NaOH (6.0 L) slowly.
 - Note: The acid initially dissolves as the sodium salt.
- Reaction (Kinetic Control): Heat the mixture to $55-60^{\circ}\text{C}$.

- Critical Parameter: Do NOT exceed 65°C. Higher temperatures promote hydrolysis of the C4-chlorine, leading to the 2,4-dihydroxy impurity.[1]
- Monitoring: Monitor by HPLC every 60 minutes.
 - Endpoint: Conversion of 2,4-dichloro >98%.[1]
 - Stop Condition: If 2,4-dihydroxy impurity exceeds 3%, cool immediately.[1]
 - Typical Time: 3–5 hours.
- Workup: Cool reaction mixture to 0–5°C.
- Acidification: Slowly add 6N HCl to adjust pH to 1.0–1.5.
 - Observation: The target product precipitates as a white to off-white solid.[1]
- Filtration: Filter the slurry.
- Purification (Reslurry): Transfer the wet cake to a clean vessel. Add water (5 L) and heat to 90°C for 30 mins (reslurry wash). Cool to 20°C and filter. This removes inorganic salts and traces of dihydroxy impurity.
- Drying: Dry at 60°C under vacuum.
 - Expected Yield: ~750 g (83%)
 - Purity: >98% (HPLC).

Process Safety & Critical Control Points (CCP)

Process Step	Hazard	Control Measure
POCl ₃ Quench	Thermal Runaway, HCl gas release	CCP 1: Reverse quench (add reaction mass to ice). Never add water to the reaction mass. Maintain T < 20°C.
Chlorination	HCl Off-gassing	Ensure caustic scrubber efficiency >99%.
Hydrolysis	Over-reaction (Loss of Yield)	CCP 2: Strict temperature control (max 60°C). Stop reaction based on HPLC impurity profile, not just time.

Process Flow Diagram



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Figure 2: Process flow diagram illustrating the unit operations and critical transfers.

Analytical Controls

HPLC Method Parameters

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5 μ m).[1]
- Mobile Phase A: 0.1%
in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: 5% B to 90% B over 20 min.
- Detection: UV @ 254 nm.
- Retention Times (Approx):
 - 2,4-Dihydroxynicotinic acid: ~2.5 min[1]
 - **4-Chloro-2-hydroxynicotinic acid**: ~8.0 min
 - 2,4-Dichloronicotinic acid: ~12.5 min[1]

Specification Limits

- Appearance: White to off-white powder.[1]
- Assay (HPLC): \geq 98.0% w/w.
- 2,4-Dihydroxy Impurity: \leq 0.5%. [1]
- 2,4-Dichloro Impurity: \leq 0.5%. [1]
- Loss on Drying: \leq 1.0%.

References

- European Patent Office. (1987). Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids. EP0225172A1. [Link](#)

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